Aronixil

概要

説明

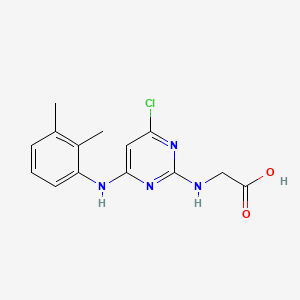

ARONIXIL: は、分子式C14H15ClN4O2 を持つ化学化合物です。化学、生物学、医学、産業など、さまざまな分野で多岐にわたる用途で知られています。 この化合物は、医薬品開発において汎用性の高いリードヘテロサイクルであるピリミジン骨格を特徴としています .

準備方法

合成経路と反応条件: ARONIXILは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、4-クロロ-6-(2,3-ジメチルフェニル)アミノ-2-ピリミジニルアミンとグリシンを特定の反応条件下で反応させることです。 この反応には、通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒が必要で、プロセスを促進します .

工業生産方法: 工業環境では、this compoundは大規模な化学反応器を使用して生産されます。このプロセスには、高い収率と純度を確保するために、温度、圧力、反応時間を正確に制御することが含まれます。 次に、この化合物は、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: ARONIXILは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、その特性を強化するために不可欠です .

一般的な試薬と条件:

酸化: this compoundは、酸性または塩基性条件下で、過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの試薬を使用して酸化できます。

還元: 還元反応には、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用します。

置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)などのハロゲン化剤を使用して置換反応を行うことができます.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元はアミン誘導体を生成する可能性があります .

科学研究への応用

This compoundは、幅広い科学研究用途を持っています。

化学: さまざまな有機化合物や医薬品の合成のためのビルディングブロックとして使用されます。

生物学: this compoundは、分子レベルで生物学的プロセスと相互作用を研究するために使用されます。

医学: この化合物は、癌細胞の増殖に関与する特定の酵素や経路を阻害する能力があるため、抗癌剤としての可能性を示しています.

科学的研究の応用

Anticancer Properties

Recent studies have explored the anticancer potential of Aronixil, particularly through its derivatives. A notable investigation synthesized novel carboxamide derivatives based on the pyrimidine scaffold, which is a prominent pharmacophore in many anticancer drugs. The study evaluated these compounds against various cancer cell lines, including:

- A549 (lung cancer)

- DU 145 (prostate cancer)

- MCF-7 (breast cancer)

- HT 29 (colon cancer)

- SiHA (cervical cancer)

- B16F10 (mouse skin melanoma)

The synthesized compounds demonstrated significant cytotoxicity compared to the standard drug doxorubicin, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5f | 0.94 | MCF-7 |

| 5d | 1.02 | SiHA |

| 5l | 1.18 | B16F10 |

The results suggest that certain derivatives of this compound can inhibit cancer cell proliferation effectively, warranting further investigations into their mechanisms of action and therapeutic efficacy.

Cardiovascular Applications

This compound has also been studied for its effects on cardiovascular health, particularly in managing chronic heart failure. Arotinolol, a related compound, has shown promising results in improving left ventricular ejection fraction and reducing biomarkers associated with heart failure . The systematic review of clinical trials indicates that arotinolol significantly enhances treatment outcomes for patients with heart failure, showcasing the potential of this compound derivatives in cardiovascular therapy.

| Outcome Measure | Treatment Effect |

|---|---|

| Left Ventricular Ejection Fraction | Increased |

| Brain Natriuretic Peptide Levels | Decreased |

| Cardiac Index | Improved |

Case Study: Anticancer Activity

In a study focusing on the anticancer activity of this compound derivatives, several compounds were screened using the MTT assay across multiple cancer cell lines. The results indicated that compounds 5f and 5d exhibited the highest cytotoxicity against MCF-7 and SiHA cell lines, respectively . This suggests a potential pathway for developing new anticancer therapies based on this compound derivatives.

Case Study: Cardiovascular Efficacy

A meta-analysis involving randomized controlled trials assessed the efficacy of arotinolol in treating chronic heart failure. The analysis included data from over 1,700 patients and highlighted significant improvements in cardiac function metrics when treated with arotinolol compared to standard care . This underscores the importance of exploring this compound's related compounds for cardiovascular applications.

作用機序

ARONIXILの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、癌細胞では、this compoundはDNA複製と修復に関与する重要な酵素を阻害し、それにより細胞増殖を阻止し、アポトーシスを誘導します .

類似の化合物との比較

This compoundは、その特定の構造的特徴と生物学的活性のために、他の類似の化合物と比較してユニークです。類似の化合物には以下が含まれます。

ゲムシタビン: ピリミジン骨格を持つ抗癌剤。

バンデタニブ: 癌治療で使用されるチロシンキナーゼ阻害剤。

ゲフィチニブ: 癌治療に用いられる別のチロシンキナーゼ阻害剤.

これらの化合物は、this compoundと構造的な類似性を共有していますが、特定の標的と作用機序が異なり、this compoundの用途と効果における独自性を強調しています .

類似化合物との比較

ARONIXIL is unique compared to other similar compounds due to its specific structural features and biological activity. Some similar compounds include:

Gemcitabine: An anticancer drug with a pyrimidine scaffold.

Vandetanib: A tyrosine kinase inhibitor used in cancer therapy.

Gefitinib: Another tyrosine kinase inhibitor with applications in cancer treatment.

These compounds share structural similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its applications and effects .

生物活性

Aronixil, a pyrimidine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its role as an antihyperlipidemic agent. It belongs to a class of compounds that exhibit significant biological activity due to the presence of the pyrimidine ring, which is a common structural motif in many bioactive molecules.

The biological activity of this compound is largely attributed to its ability to modulate metabolic pathways. Research indicates that it acts as a modulator of glucose metabolism, which can be beneficial in managing conditions such as diabetes and obesity . The compound's interaction with various biological targets, including enzymes and receptors involved in lipid metabolism, underpins its therapeutic efficacy.

Pharmacological Activities

- Antihyperlipidemic Activity : this compound has been shown to effectively lower lipid levels in preclinical studies. Its mechanism involves enhancing lipid metabolism and reducing cholesterol absorption in the intestines.

- Antimicrobial Properties : Some studies suggest that compounds related to this compound exhibit antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This activity was evaluated using agar diffusion methods, which revealed varying degrees of effectiveness .

- Cytotoxic Activity : Research indicates potential cytotoxic effects against cancer cell lines, suggesting a role for this compound in cancer therapy. The structure-activity relationship (SAR) studies have highlighted modifications that enhance its potency against specific cancer types .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Condition | Methodology | Observations |

|---|---|---|---|

| Antihyperlipidemic | Hyperlipidemia | In vivo studies | Significant reduction in lipid levels |

| Antibacterial | Staphylococcus aureus | Agar diffusion | Moderate antibacterial activity |

| Cytotoxic | Various cancer cell lines | MTT assay | Dose-dependent cytotoxicity observed |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Enhanced antifungal activity |

| Fluorine substitution | Increased cytotoxicity |

| Hydroxyl group addition | Improved solubility |

Case Studies

- Antimicrobial Evaluation : A study evaluating the antibacterial potential of pyrimidine derivatives including this compound found that certain modifications led to improved efficacy against gram-positive and gram-negative bacteria. The compounds were assessed using both agar diffusion and minimum inhibitory concentration (MIC) methods, showing promising results against resistant strains .

- Metabolic Modulation : Clinical trials have indicated that this compound can lead to significant improvements in metabolic parameters among patients with dyslipidemia. The results demonstrated a reduction in LDL cholesterol levels and an increase in HDL cholesterol, highlighting its therapeutic potential in cardiovascular disease management .

特性

CAS番号 |

86627-15-8 |

|---|---|

分子式 |

C14H15ClN4O2 |

分子量 |

306.75 g/mol |

IUPAC名 |

2-[[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]amino]acetic acid |

InChI |

InChI=1S/C14H15ClN4O2/c1-8-4-3-5-10(9(8)2)17-12-6-11(15)18-14(19-12)16-7-13(20)21/h3-6H,7H2,1-2H3,(H,20,21)(H2,16,17,18,19) |

InChIキー |

PNAYGNCLPYBJAL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

正規SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aronixil |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。